molecular formula C9H10N2 B064667 4-Amino-3-ethylbenzonitrile CAS No. 170230-87-2

4-Amino-3-ethylbenzonitrile

Cat. No.: B064667
CAS No.: 170230-87-2
M. Wt: 146.19 g/mol
InChI Key: YOHLABDNVQLZIA-UHFFFAOYSA-N
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Description

4-Amino-3-ethylbenzonitrile (AEBN) is an organic compound that has been widely studied in the scientific community due to its various applications. AEBN is a versatile compound and has been used in various fields such as medicine, biochemistry, and pharmacology. AEBN is a colorless solid with a melting point of 85°C and a boiling point of 186°C. It is soluble in water and is also soluble in many organic solvents such as ethanol, methanol, and acetone. AEBN is an important intermediate in the synthesis of many compounds, and has been used in the manufacture of pharmaceuticals and other products.

Scientific Research Applications

  • Spectroscopic Studies : EtABN has been studied using 2-Colour REMPI and ZEKE-PFI spectroscopy, revealing its rich spectroscopy mainly involving the Ph–Et rocking mode (Alejandro et al., 2006).

  • Synthesis of Selective Serotonin Receptor Agonists : Derivatives of 4-Amino-3-ethylbenzonitrile have been used in the synthesis of potent serotonin receptor agonists, like 25CN-NBOH, which is utilized as a pharmacological tool in various studies (Kristensen et al., 2021).

  • Study of Hydrogen-Bonded Complexes : Research on hydrogen-bonded complexes involving this compound and alcohols like methanol and ethanol has provided insights into solvation sites and optimized geometries (Alejandro et al., 2003).

  • Crystal Structure Analysis : The structure and crystal packing of various 4-aminobenzonitriles, including derivatives of this compound, have been analyzed at different temperatures to understand molecular configuration and interactions (Heine et al., 1994).

  • Development of Photovoltaic Devices : this compound derivatives have been used in the fabrication of organic-inorganic photodiode devices, demonstrating their potential in photovoltaic applications (Zeyada et al., 2016).

  • Investigations into Ultrafast Charge Transfer : Studies on ultrafast charge transfer and internal conversion with tetrafluoro-aminobenzonitriles, including this compound derivatives, have provided insights into intramolecular interactions and electronic transitions (Galievsky et al., 2005).

Safety and Hazards

4-Amino-3-ethylbenzonitrile is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is toxic in contact with skin, harmful if swallowed or inhaled . Safety measures include washing thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and wearing protective gloves/clothing/eye protection/face protection .

Properties

IUPAC Name

4-amino-3-ethylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2/c1-2-8-5-7(6-10)3-4-9(8)11/h3-5H,2,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOHLABDNVQLZIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30370682
Record name 4-Amino-3-ethylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30370682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

170230-87-2
Record name 4-Amino-3-ethylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30370682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Amino-3-ethylbenzonitrile
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What structural information about 4-amino-3-ethylbenzonitrile can be obtained from the REMPI and ZEKE-PFI study?

A1: The study utilizes Resonance Enhanced Multiphoton Ionization (REMPI) and Zero Electron Kinetic Energy Photoelectron spectroscopy (ZEKE-PFI) to probe the vibrational energy levels of this compound in both its neutral and cationic states []. This provides valuable information about the molecule's structure and how its geometry changes upon ionization. Specifically, the study identifies several vibrational modes active in both the neutral and cationic forms, offering insights into the molecule's potential energy landscape.

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